Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Description
Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
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Biological Activity
Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique spiro structure and the presence of a sulfonyl group, which may contribute to its biological activity. The molecular formula is C19H20F N5O4S, and it features both aromatic and aliphatic components that can interact with various biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Antimicrobial Activity
Studies have demonstrated that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Mechanism |
---|---|---|
Ethyl 4-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate | E. coli, S. aureus | Cell wall synthesis inhibition |
Ethyl 4-{[2-(4-fluorophenyl)-3-oxo]} | Pseudomonas aeruginosa | Protein synthesis inhibition |
Anticonvulsant Activity
Research on related triazaspiro compounds has indicated potential anticonvulsant effects. A study involving substituted diazaspiro compounds revealed significant anticonvulsant activity in animal models, suggesting that this compound may possess similar properties.
Case Studies
- Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry highlighted that a series of triazaspiro compounds exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The study concluded that modifications in the aromatic rings could enhance antimicrobial potency.
- Anticonvulsant Properties : In an investigation published in Pharmaceutical Biology, researchers assessed the anticonvulsant effects of several triazole derivatives and found promising results in reducing seizure frequency in rodent models . This suggests that similar modifications in this compound could yield beneficial effects.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings have emerged:
Properties
IUPAC Name |
ethyl 4-[[3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFENNBDOSFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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